N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline
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Overview
Description
N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique structure of this compound, which includes a benzimidazole ring fused with a chloroaniline moiety, makes it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by further reactions to introduce the chloroaniline group. One common method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring . The resulting benzimidazole is then reacted with 3-chloroaniline under suitable conditions to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chloro position.
Scientific Research Applications
N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline involves its interaction with specific molecular targets and pathways. The benzimidazole ring can mimic the structure of naturally occurring nucleotides, allowing the compound to interact with biopolymers in living systems . This interaction can inhibit the activity of enzymes involved in various biological processes, leading to its antimicrobial, anticancer, and antiviral effects .
Comparison with Similar Compounds
N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole: The parent compound with a simpler structure and similar pharmacological activities.
2H-Indazole: A related compound with a different ring structure but similar biological properties.
1H-Benzotriazole: Another benzazole derivative with distinct chemical and biological characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other benzimidazole derivatives.
Properties
CAS No. |
819858-05-4 |
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Molecular Formula |
C14H10ClN3 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-N-(3-chlorophenyl)methanimine |
InChI |
InChI=1S/C14H10ClN3/c15-10-4-3-5-11(8-10)16-9-14-17-12-6-1-2-7-13(12)18-14/h1-9H,(H,17,18) |
InChI Key |
FPULQCPWBBLLIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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